1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
Description
This compound features a 4,5-dihydroimidazole core substituted at position 2 with a benzylthio (-S-CH₂C₆H₅) group and at position 1 with an ethanone linker bearing a naphthalen-2-yloxy (-O-C₁₀H₇) moiety. Key challenges include retaining the acetyl group during synthesis, as seen in related compounds where bases may deacetylate intermediates .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(15-26-20-11-10-18-8-4-5-9-19(18)14-20)24-13-12-23-22(24)27-16-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQCSWXWAAITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: Typically, the synthesis involves multi-step organic reactions starting from readily available precursorsReaction Conditions: The reactions are often carried out under an inert atmosphere to prevent oxidation of sensitive intermediates, using solvents like dichloromethane or toluene. Industrial Production: Industrial methods scale up the synthetic route with optimizations for yield and purity, employing continuous flow reactors and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, substitution, and addition. Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ lithium aluminum hydride or sodium borohydride. Substitution reactions typically occur in the presence of catalysts such as palladium on carbon or copper iodide. Major Products: Depending on the reaction conditions, major products can include sulfoxides, sulfones, and naphthalene derivatives, each retaining parts of the original structure.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess antibacterial and antifungal properties. The presence of the benzylthio group may enhance this activity by improving membrane permeability.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. The structural characteristics of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone may allow it to target specific cancer cell receptors effectively.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Targeting Kinases : Similar imidazole derivatives have been identified as effective kinase inhibitors, which are crucial in regulating cell proliferation and survival.
- Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are often dysregulated in diseases.
Synthetic Intermediates
Due to its unique structure, this compound can serve as a synthetic intermediate in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of compounds similar to this compound against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies assessed the anticancer properties of imidazole derivatives. The results showed that these compounds could induce apoptosis in cancer cells through the activation of specific pathways. The unique structure of this compound positions it as a promising candidate for further research.
Mechanism of Action
The mechanism by which 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone exerts its effects often involves its interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can inhibit or activate biological pathways, potentially through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related imidazole derivatives:
Key Observations:
- Substituent Diversity: Benzylthio vs. Sulfonyl: The benzylthio group (target compound) is less electron-withdrawing than sulfonyl groups (), which may influence nucleophilic substitution rates . Naphthyloxy vs.
Spectral and Physicochemical Properties
- NMR Data :
- Stability : The dihydroimidazole core may confer greater hydrolytic stability compared to saturated imidazolidines but less than aromatic imidazoles .
Biological Activity
The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
The compound features:
- An imidazole ring, which is known for its role in various biological activities.
- A benzylthio group that may enhance lipophilicity and bioavailability.
- A naphthalen-2-yloxy moiety that could contribute to its pharmacological profile.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 314.38 g/mol.
Anticancer Properties
Research has shown that compounds containing imidazole rings often exhibit significant anticancer activity. For instance, derivatives of imidazoles have been evaluated for their cytotoxic effects against various cancer cell lines. In a study involving a related compound with benzylthio and imidazole functionalities, promising results were observed against human cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating effective proliferation inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prototype 5d | HeLa | 0.37 | Induces apoptosis |
| Prototype 5g | HeLa | 0.73 | Cell cycle arrest |
| Prototype 5k | HeLa | 0.95 | Apoptotic pathway activation |
The mechanisms through which this compound exerts its biological effects may include:
- Apoptosis Induction : Flow cytometry studies have indicated that certain derivatives can significantly induce apoptotic cell death in cancer cells.
- Cell Cycle Arrest : The compound may block the cell cycle at specific phases, particularly at the sub-G1 phase, which is critical for preventing cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been reported to possess antimicrobial activities. Studies on related thiazole derivatives have demonstrated significant inhibition against various microbial strains, suggesting potential applications in treating infections .
Study on Anticancer Activity
A study published in Medicinal Chemistry Research evaluated a series of compounds structurally similar to our target molecule. The results highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against multiple cancer cell lines. Notably, derivatives with specific substitutions showed enhanced activity compared to standard treatments like sorafenib .
Study on Antimicrobial Effects
Research investigating the antimicrobial properties of imidazole derivatives found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antibacterial agents based on the imidazole scaffold .
Q & A
Basic Question: What are the recommended synthetic methodologies for preparing 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone?
Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of 1,2-diaminoethane with a benzylthio-substituted carbonyl precursor under acidic conditions (e.g., acetic acid) to form the 4,5-dihydroimidazole ring .
Ethanone Functionalization : Coupling the imidazole intermediate with 2-naphthol via nucleophilic substitution or Mitsunobu reaction to introduce the naphthalenyloxy group .
Purification : Use silica gel column chromatography (hexane:ethyl acetate gradients) to isolate the product. Yield optimization often requires controlled temperature (0–5°C during coupling) and anhydrous solvents (e.g., THF) .
Basic Question: How is the structural integrity of this compound validated post-synthesis?
Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weight (e.g., ~407 g/mol) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and bond angles, critical for confirming stereochemistry .
Advanced Question: How can researchers optimize reaction yields for the naphthalenyloxy coupling step?
Answer:
Yield improvements require addressing common bottlenecks:
- Catalyst Selection : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings, which enhance aryl ether bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the naphthol oxygen .
- Temperature Control : Reactions at 80–100°C reduce side-product formation (e.g., diaryl ethers) .
- Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the ethanone intermediate .
Advanced Question: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like cytochrome P450 enzymes .
- ADMET Prediction : SwissADME or pkCSM estimates logP (~3.5), permeability (Caco-2 > 5 nm/s), and hepatic metabolism (CYP3A4 substrate likelihood) .
- Retrosynthesis Planning : AI tools (e.g., Pistachio/Bkms_metabolic) propose alternative synthetic routes using PubChem data .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) .
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across ≥3 independent replicates to confirm potency trends .
- Structural Comparisons : Compare bioactivity of derivatives (e.g., fluorobenzyl vs. methylbenzyl analogs) to identify SAR patterns .
Advanced Question: What strategies are effective for analyzing the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide formation from benzylthio group) .
- Light Sensitivity Tests : Store samples under UV/visible light (300–700 nm) and assess photodegradation kinetics .
Advanced Question: How can researchers design SAR studies to explore the role of the naphthalenyloxy moiety?
Answer:
- Analog Synthesis : Replace naphthalenyloxy with phenoxy, biphenyloxy, or heteroaryloxy groups .
- Biological Testing : Compare inhibitory activity against targets (e.g., kinases) to correlate substituent bulk/electron density with potency .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) quantify electronic effects (HOMO-LUMO gaps) of substituents .
Advanced Question: What crystallographic challenges arise during structural determination, and how are they addressed?
Answer:
- Twinned Crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Disorder Modeling : Refine flexible groups (e.g., benzylthio side chains) with PART and ISOR constraints in SHELXL .
- Data Quality : Collect high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron density peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
